Product packaging for Lauroyl CoA(Cat. No.:)

Lauroyl CoA

Cat. No.: B1228299
M. Wt: 949.8 g/mol
InChI Key: YMCXGHLSVALICC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Acyl Coenzyme A Esters in Metabolic Networks

Acyl Coenzyme A (acyl-CoA) esters are central to a multitude of metabolic pathways. researchgate.netnih.govwikipedia.org They are not merely intermediates but also act as allosteric regulators of enzymes and signaling molecules, influencing a wide range of cellular functions. researchgate.netnih.govwikipedia.org The activation of fatty acids to their CoA esters is a prerequisite for their participation in most metabolic processes. wikipedia.org

The significance of acyl-CoA esters lies in their diverse roles:

Energy Production: Acyl-CoAs are the primary substrates for mitochondrial β-oxidation, a process that breaks them down to generate acetyl-CoA, NADH, and FADH2, which are then used to produce ATP. wikipedia.orgcreative-proteomics.commetwarebio.com

Lipid Biosynthesis: They serve as building blocks for the synthesis of complex lipids, including triglycerides, phospholipids (B1166683), and cholesterol esters, which are essential components of cellular membranes and energy storage depots. metwarebio.comcreative-proteomics.com

Protein Modification: Acyl groups can be transferred from acyl-CoAs to proteins, a post-translational modification that can alter protein function and localization. creative-proteomics.comresearchgate.net

Gene Regulation: Acyl-CoA levels can influence gene expression by modulating the activity of transcription factors. researchgate.netcreative-proteomics.comontosight.ai

Cellular Signaling: Long-chain acyl-CoA esters have emerged as important signaling molecules that can regulate ion channels and other cellular processes. researchgate.netahajournals.org

Overview of Lauroyl Coenzyme A as a Key Metabolic Intermediate

Lauroyl-CoA, as a specific medium-chain acyl-CoA, holds a key position in fatty acid metabolism. hmdb.casmolecule.com It is an intermediate in both the synthesis and degradation of fatty acids. smolecule.commedkoo.com

In the context of fatty acid degradation, Lauroyl-CoA is a product of the second cycle of β-oxidation of myristoyl-CoA (a C14 fatty acyl-CoA) and the substrate for the third cycle, which yields decanoyl-CoA (a C10 fatty acyl-CoA). nih.govreactome.orgreactome.org This sequential shortening of the fatty acid chain is a critical process for energy generation from dietary fats. ontosight.ai

Conversely, during fatty acid synthesis, Lauroyl-CoA can be elongated through the addition of two-carbon units to form longer-chain fatty acids. smolecule.com It also serves as a substrate for various enzymes, including acyltransferases, which incorporate lauric acid into more complex lipids. smolecule.com

Key Reactions Involving Lauroyl-CoA in Beta-Oxidation
ReactantsProductsEnzyme ClassPathway StepSource
Myristoyl-CoA + FADtrans-2-Myristenoyl-CoA + FADH2Acyl-CoA DehydrogenaseOxidation reactome.org
trans-2-Myristenoyl-CoA + H2O(S)-3-Hydroxymyristoyl-CoAEnoyl-CoA HydrataseHydration reactome.org
(S)-3-Hydroxymyristoyl-CoA + NAD+3-Oxomyristoyl-CoA + NADH + H+3-Hydroxyacyl-CoA DehydrogenaseOxidation reactome.org
3-Oxotetradecanoyl-CoA + CoA-SHLauroyl-CoA + Acetyl-CoAThiolaseThiolysis reactome.orgontosight.aigenome.jp
Lauroyl-CoA + FAD2-trans-Dodecenoyl-CoA + FADH2Acyl-CoA DehydrogenaseOxidation reactome.orgkegg.jp

Historical Context of Lauroyl Coenzyme A Research

The study of Lauroyl-CoA is intrinsically linked to the broader history of Coenzyme A research. Fritz Lipmann's discovery of Coenzyme A in 1945 and the subsequent elucidation of its structure were monumental achievements that laid the foundation for understanding acyl-CoA metabolism. researchgate.net

Early research focused on the general roles of acyl-CoAs in metabolic pathways. Over time, with the development of more sophisticated analytical techniques, researchers have been able to investigate the specific functions of individual acyl-CoA species like Lauroyl-CoA.

Key research findings related to Lauroyl-CoA include:

Substrate for Enzymes: Early studies established Lauroyl-CoA as a substrate for various enzymes involved in fatty acid metabolism, such as long-chain fatty acyl-CoA synthetase. umaryland.eduecmdb.ca

Role in Beta-Oxidation: Its position as an intermediate in the beta-oxidation spiral was elucidated through detailed pathway analysis. nih.govreactome.org

Use in Research: Lauroyl-CoA has been utilized as a tool in biochemical research to study enzyme kinetics and the specificity of enzymes involved in fatty acid metabolism. medkoo.comcoenzalabs.comnih.gov For instance, it has been used in assays to determine the activity of peroxisomal fatty acyl-CoA oxidase and to study the chain length specificity of enzymes. smolecule.commedkoo.com

Analytical Method Development: The development of methods like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) has enabled the sensitive and specific quantification of Lauroyl-CoA and other acyl-CoAs in biological samples, paving the way for more detailed studies of their roles in health and disease. researchgate.netpsu.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H58N7O17P3S B1228299 Lauroyl CoA

Properties

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodecanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H58N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-24(42)61-17-16-35-23(41)14-15-36-31(45)28(44)33(2,3)19-54-60(51,52)57-59(49,50)53-18-22-27(56-58(46,47)48)26(43)32(55-22)40-21-39-25-29(34)37-20-38-30(25)40/h20-22,26-28,32,43-44H,4-19H2,1-3H3,(H,35,41)(H,36,45)(H,49,50)(H,51,52)(H2,34,37,38)(H2,46,47,48)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCXGHLSVALICC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H58N7O17P3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70863725
Record name S-{1-[5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl]-3,5,9-trihydroxy-8,8-dimethyl-3,5,10,14-tetraoxo-2,4,6-trioxa-11,15-diaza-3lambda~5~,5lambda~5~-diphosphaheptadecan-17-yl} dodecanethioate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70863725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

949.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Enzymology of Lauroyl Coenzyme a

Biosynthesis and Activation of Lauroyl Coenzyme A

The conversion of free fatty acids into their metabolically active acyl-CoA thioesters is a prerequisite for their participation in various metabolic pathways. This activation process is catalyzed by a family of enzymes known as acyl-CoA synthetases.

Long-Chain Fatty Acyl-CoA Synthetase Activity and Specificity for Lauric Acid

Long-chain fatty acyl-CoA synthetases (LC-FACS) are a group of enzymes that catalyze the activation of fatty acids with chain lengths of 12 to 20 carbons. nih.gov These enzymes are crucial for channeling long-chain fatty acids, including lauric acid, into cellular metabolic pathways. frontiersin.orgnih.gov The activation reaction involves the esterification of the fatty acid to coenzyme A (CoA), forming a high-energy thioester bond. nih.gov This process is vital for the subsequent oxidation of fatty acids for energy production or their incorporation into complex lipids. nih.gov

While LC-FACS act on a range of long-chain fatty acids, some studies on specific acyl-CoA dehydrogenases, which are involved in the subsequent breakdown of acyl-CoAs, have indicated that lauroyl-CoA (C12-CoA) can be a preferred substrate for certain enzymes like long-chain acyl-CoA dehydrogenase (LCAD). nih.gov This suggests that the enzymatic machinery of fatty acid metabolism is well-equipped to process lauroyl-CoA. The specificity of different LC-FACS isoforms for lauric acid can vary depending on the tissue and subcellular location.

Table 1: Substrate Specificity of Acyl-CoA Dehydrogenases

Enzyme Abbreviation Optimal Substrate Chain Length Activity with Lauroyl-CoA (C12-CoA)
Long-Chain Acyl-CoA Dehydrogenase LCAD C6-C20 Reported as a preferred substrate nih.gov
Medium-Chain Acyl-CoA Dehydrogenase MCAD C4-C14 Active
Very Long-Chain Acyl-CoA Dehydrogenase VLCAD >C22 Less active

Mechanisms of Thioester Bond Formation

The formation of the thioester bond in lauroyl-CoA, catalyzed by long-chain fatty acyl-CoA synthetase, is a two-step process that requires ATP. libretexts.orglibretexts.orggonzaga.edu

Thioesterification: The thiol group of coenzyme A then attacks the acyl-AMP intermediate, leading to the formation of the thioester bond in lauroyl-CoA and the release of AMP. libretexts.orglibretexts.org This step results in the creation of a high-energy bond that renders the fatty acyl group metabolically active. gonzaga.edu

Catabolic Pathways: Mitochondrial and Peroxisomal Beta-Oxidation of Lauroyl Coenzyme A

Lauroyl-CoA is primarily catabolized through the beta-oxidation pathway, which occurs in both mitochondria and peroxisomes. wikipedia.organnualreviews.org This process involves a cyclical series of four enzymatic reactions that progressively shorten the fatty acyl chain by two carbons, generating acetyl-CoA, NADH, and FADH2. wikipedia.org

Initial Dehydrogenation by Acyl-CoA Dehydrogenases (e.g., LCAD, ACO)

The first step in the beta-oxidation of lauroyl-CoA is the introduction of a double bond between the α- and β-carbons (C2 and C3) of the acyl chain. This reaction is catalyzed by a family of flavin adenine (B156593) dinucleotide (FAD)-dependent enzymes known as acyl-CoA dehydrogenases. aocs.org

In mitochondria, this step is catalyzed by acyl-CoA dehydrogenases (ACADs). Long-chain acyl-CoA dehydrogenase (LCAD) is one such enzyme that acts on acyl-CoAs with chain lengths from 6 to 24 carbons. uniprot.org Some reports have suggested that lauroyl-CoA is a preferred substrate for LCAD. nih.gov The reaction results in the formation of trans-Δ2-dodecenoyl-CoA and the reduction of FAD to FADH2. uniprot.org

In peroxisomes, the initial dehydrogenation is carried out by acyl-CoA oxidase (ACO). aocs.orgebi.ac.uk Similar to its mitochondrial counterpart, ACO introduces a double bond into the fatty acyl-CoA. creative-enzymes.comfiveable.me However, instead of transferring electrons to the electron transport chain via FADH2, ACO transfers them directly to molecular oxygen, producing hydrogen peroxide (H2O2) as a byproduct. aocs.orgcreative-enzymes.com The use of lauroyl-CoA as a substrate has been shown to be advantageous in assays for peroxisomal fatty acyl-CoA oxidase activity, exhibiting higher specific activity compared to longer-chain substrates like palmitoyl-CoA. nih.gov

Hydration by Enoyl-CoA Hydratase

The second step of beta-oxidation involves the hydration of the trans-Δ2 double bond created in the previous step. This reaction is catalyzed by enoyl-CoA hydratase (also known as crotonase). nih.govebi.ac.uk The enzyme adds a molecule of water across the double bond of trans-Δ2-dodecenoyl-CoA, resulting in the formation of L-3-hydroxydodecanoyl-CoA. reactome.orgdoccheck.com This reaction prepares the fatty acyl chain for the subsequent oxidation step. Enoyl-CoA hydratase is a key enzyme in the beta-oxidation of both saturated and unsaturated fatty acids. doccheck.com In the case of very long-chain fatty acids, enoyl-CoA hydratase can be part of a trifunctional enzyme complex. doccheck.com

Second Oxidation by 3-Hydroxyacyl-CoA Dehydrogenase

The third step in the beta-oxidation spiral is the oxidation of the hydroxyl group at the β-carbon to a keto group. This reaction is catalyzed by 3-hydroxyacyl-CoA dehydrogenase, an NAD+-dependent enzyme. wikipedia.orgebi.ac.uk L-3-hydroxydodecanoyl-CoA is oxidized to 3-ketododecanoyl-CoA, with the concomitant reduction of NAD+ to NADH. reactome.orgwikipedia.org This NADH can then enter the electron transport chain to generate ATP. In peroxisomes, 3-hydroxyacyl-CoA dehydrogenase activity is part of a multifunctional enzyme. ebi.ac.uk

Table 2: Enzymes in the Beta-Oxidation of Lauroyl-CoA

Step Enzyme Substrate Product(s) Cofactor(s) Location
1. Dehydrogenation Acyl-CoA Dehydrogenase (e.g., LCAD) / Acyl-CoA Oxidase (ACO) Lauroyl-CoA trans-Δ2-Dodecenoyl-CoA FAD Mitochondria / Peroxisomes
2. Hydration Enoyl-CoA Hydratase trans-Δ2-Dodecenoyl-CoA L-3-Hydroxydodecanoyl-CoA H₂O Mitochondria / Peroxisomes
3. Dehydrogenation 3-Hydroxyacyl-CoA Dehydrogenase L-3-Hydroxydodecanoyl-CoA 3-Ketododecanoyl-CoA NAD+ Mitochondria / Peroxisomes

Anabolic Pathways: Fatty Acid Synthesis and Elongation Involving Lauroyl Coenzyme A

Lauroyl-CoA not only serves as a substrate for catabolism but also plays a role in anabolic processes, including the synthesis of longer-chain fatty acids.

Fatty acid elongation is the process of extending the carbon chain of an existing fatty acid. This occurs in both the endoplasmic reticulum and mitochondria. Lauroyl-CoA can act as a "primer" or starting molecule for this process. nih.gov In the endoplasmic reticulum, a family of enzymes known as fatty acid elongases (ELOVLs) catalyze the first and rate-limiting step of elongation. researchgate.net

The elongation cycle involves a series of four reactions that are mechanistically the reverse of beta-oxidation, although catalyzed by a different set of enzymes. nih.govyoutube.com In each cycle, two carbon units, derived from malonyl-CoA, are added to the acyl-CoA primer. wikipedia.org Therefore, lauroyl-CoA (C12) can be elongated to myristoyl-CoA (C14), then to palmitoyl-CoA (C16), and so on. This process is essential for producing the diverse range of fatty acids required for various cellular functions, including the synthesis of membrane lipids and signaling molecules.

In bacteria, fatty acid synthesis is carried out by the Type II fatty acid synthase (FASII) system, which consists of a series of discrete, monofunctional enzymes. nih.gov The intermediates in this pathway are attached to an acyl carrier protein (ACP) rather than coenzyme A. The FASII system is responsible for the synthesis of saturated, unsaturated, and branched-chain fatty acids.

The initiation of fatty acid synthesis in the FASII system is catalyzed by β-ketoacyl-ACP synthase III (FabH), which typically condenses acetyl-CoA with malonyl-ACP. researchgate.net However, some FabH homologs can utilize longer-chain acyl-CoAs as primers. asm.org The subsequent elongation cycles are carried out by β-ketoacyl-ACP synthase I (FabB) and II (FabF), which condense malonyl-ACP with the growing acyl-ACP chain. nih.gov

While the FASII system primarily synthesizes fatty acids de novo, the substrate specificity of its enzymes is a critical determinant of the final fatty acid profile of the cell. Studies on Escherichia coli FabF have shown that it can utilize lauroyl-CoA as a substrate in vitro, although the natural substrates are acyl-ACPs. nih.gov The ability of the condensing enzymes to accept acyl-CoAs of different lengths contributes to the diversity of fatty acids produced by bacteria.

Mycobacteria, including the pathogen Mycobacterium tuberculosis, possess a unique and complex cell envelope rich in very-long-chain fatty acids called mycolic acids. sri.comasm.org The biosynthesis of these crucial lipids involves both a Type I fatty acid synthase (FAS-I) and a FAS-II system. asm.orgnih.gov

The mycobacterial FAS-I system is responsible for the de novo synthesis of fatty acids, producing a bimodal distribution of C16-C18 and C24-C26 acyl-CoAs. nih.gov The FAS-II system then elongates these medium-chain fatty acids to produce the long meromycolate chain of mycolic acids. asm.org

The initiation of the FAS-II elongation in mycobacteria is a key step. The enzyme FabH, a β-ketoacyl-ACP synthase, preferentially condenses medium-chain acyl-CoAs, such as lauroyl-CoA (C12) and myristoyl-CoA (C14), with malonyl-ACP. nih.gov This reaction produces a β-ketoacyl-ACP that enters the FAS-II elongation cycle. Therefore, lauroyl-CoA serves as a precursor for the synthesis of the very long meromycolate chains that are essential components of the mycobacterial cell wall. nih.govnih.gov The mycolic acid pathway is a major target for the development of anti-tuberculosis drugs. sri.com

Other Enzymatic Transformations and Acyl Transfer Reactions

Lauroyl Coenzyme A (Lauroyl-CoA) is a key intermediate in fatty acid metabolism, serving as a substrate for a variety of enzymatic reactions beyond beta-oxidation. These transformations are critical for the synthesis of complex structural and signaling lipids. Acyltransferases, hydrolases, and other enzymes utilize the activated lauroyl group from Lauroyl-CoA for diverse biosynthetic and regulatory purposes.

Acyltransferase Activity in Complex Lipid Synthesis

Acyltransferases are a broad class of enzymes that catalyze the transfer of acyl groups from a donor molecule, such as Lauroyl-CoA, to an acceptor molecule. This activity is fundamental to the synthesis of a wide array of complex lipids. researchgate.net Lauroyl-CoA serves as a building block for these lipids, where its 12-carbon lauroyl group is incorporated into the lipid backbone through the action of specific acyltransferases. researchgate.net

One notable example is in the biosynthesis of Lipid A, a critical component of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. The enzyme LpxL, a lauroyl acyltransferase, is responsible for transferring a lauroyl group to a Lipid A precursor, KDO2-lipid IVA. ebi.ac.uk This acylation is a key step in the maturation of Lipid A, contributing to the structural integrity and function of the bacterial outer membrane. ebi.ac.uk The activity of such acyltransferases highlights the role of Lauroyl-CoA in providing specific acyl chains for the construction of essential macromolecules.

Research in developing skeletal muscle has also characterized acyltransferase activities that utilize various acyl-CoA substrates for the synthesis of complex lipids required for membrane biogenesis and growth. nih.gov

Role in Glycerolipid Biosynthesis (e.g., GPAT activity)

Glycerolipid biosynthesis is initiated by the acylation of glycerol-3-phosphate (G3P), a reaction catalyzed by glycerol-3-phosphate acyltransferase (GPAT). nih.govdoaj.org This is the committed step in the de novo synthesis of many glycerolipids, including triacylglycerols and phospholipids (B1166683). nih.govnih.gov Lauroyl-CoA can serve as the acyl donor for this initial acylation, where the lauroyl group is transferred to the sn-1 position of G3P to form 1-lauroyl-lysophosphatidic acid (LPA). nih.govnih.gov

GPAT enzymes are integral membrane proteins and their activity is crucial for lipid homeostasis. jouroilcrops.cn Studies have utilized Lauroyl-CoA as a substrate to assay the activity of GPAT isoforms. For example, the characterization of human GPAT3 (hGPAT3) demonstrated that the formation of LPA increased in a substrate-dependent manner with Lauroyl-CoA. nih.gov While some GPATs show a preference for saturated acyl-CoAs, the specific activity can vary between isoforms and tissues. The utilization of Lauroyl-CoA by GPAT highlights its direct role in initiating the synthesis of the glycerolipid backbone. nih.govnih.gov

Enzyme ClassSpecific Enzyme ExampleSubstrate(s)ProductCellular Role
Acyltransferase Glycerol-3-Phosphate Acyltransferase (GPAT)Lauroyl-CoA, Glycerol-3-Phosphate1-Lauroyl-lysophosphatidic acidFirst step in glycerolipid synthesis
Acyltransferase Lipid A Lauroyl Acyltransferase (LpxL)Lauroyl-CoA, KDO2-lipid IVAAcylated Lipid A precursorBacterial outer membrane synthesis
Hydrolase Acyl-CoA Thioesterase (ACOT)Lauroyl-CoA, H₂OLaurate, Coenzyme ARegulation of acyl-CoA pools

Sphingolipid Biosynthesis involving Lauryl-CoA

The de novo biosynthesis of sphingolipids, a class of lipids essential for membrane structure and cell signaling, begins with the condensation of L-serine and an acyl-CoA. nih.govtandfonline.com This rate-limiting step is catalyzed by the enzyme serine palmitoyltransferase (SPT). tandfonline.com The canonical substrate for SPT is palmitoyl-CoA (a C16 acyl-CoA), which leads to the formation of 3-ketodihydrosphingosine. nih.govtandfonline.com

While palmitoyl-CoA is the preferred substrate, the substrate specificity of SPT can be flexible. Some studies have shown that SPT can utilize other acyl-CoAs, although typically with lower efficiency. For instance, a viral SPT found in Emiliania huxleyi virus was shown to have a preference for myristoyl-CoA (C14-CoA) over palmitoyl-CoA. nih.gov Although direct, significant involvement of Lauroyl-CoA (C12-CoA) in mammalian sphingolipid biosynthesis is not well-established, the variation in SPT substrate preference across different organisms suggests that shorter acyl-CoAs could potentially be incorporated under specific conditions or by orthologous enzymes. However, the primary pathway in mammals relies heavily on the C16 chain of palmitoyl-CoA to initiate the synthesis of the sphingoid base backbone. tandfonline.com

Thioesterase Activities Hydrolyzing Lauroyl Coenzyme A

Acyl-CoA thioesterases (ACOTs) are a family of enzymes that catalyze the hydrolysis of the thioester bond in acyl-CoA molecules, releasing a free fatty acid and coenzyme A (CoASH). nih.govebi.ac.uk This activity plays a crucial regulatory role by controlling the intracellular concentrations of acyl-CoAs, which can influence metabolic pathways and prevent the accumulation of potentially toxic levels of these molecules. nih.gov

Lauroyl-CoA, as a medium-chain acyl-CoA, is a substrate for certain ACOT isoforms. nih.gov The hydrolysis of Lauroyl-CoA to laurate and CoA can modulate the availability of this specific acyl-CoA for biosynthetic pathways or for β-oxidation. oup.com For example, peroxisomal thioesterases, such as ACOT8, are known to have activity towards medium- and long-chain acyl-CoAs and are involved in regulating peroxisomal lipid metabolism. ki.se The action of these thioesterases provides a mechanism for cells to fine-tune the pools of Lauroyl-CoA, thereby influencing the metabolic fate of lauric acid. nih.govnih.gov

Regulatory Mechanisms Involving Lauroyl Coenzyme a

Transcriptional Regulation by Fatty Acyl-CoA Responsive Transcription Factors (e.g., FadR)

In bacteria, the regulation of fatty acid metabolism is tightly controlled to balance synthesis and degradation pathways according to cellular needs. nih.gov A key player in this process is the Fatty Acid Degradation Regulator (FadR), a transcription factor that responds to intracellular levels of long-chain acyl-CoAs, including lauroyl-CoA. embopress.orgwikipedia.org

FadR is a dual-function regulator that, in its apo-form (not bound to an acyl-CoA), acts as a repressor of fatty acid degradation (fad) genes and an activator of fatty acid biosynthesis (fab) genes. asm.orgasm.org It achieves this by binding to specific DNA sequences in the promoter regions of these genes. nih.gov

Repression of Degradation: In the absence of long-chain fatty acids, FadR binds to the operator sites of the fad regulon, which includes genes for fatty acid transport and β-oxidation, thereby blocking their transcription. asm.orguniprot.org

Activation of Synthesis: Simultaneously, apo-FadR activates the transcription of fabA and fabB, genes essential for unsaturated fatty acid synthesis, and has been shown to activate the fabHDG operon, making it a global regulator of fatty acid synthesis. embopress.orgasm.org

The binding of a long-chain acyl-CoA, such as lauroyl-CoA, to FadR induces a conformational change in the protein. nih.govwikipedia.org This change reduces FadR's affinity for its DNA binding sites, causing it to dissociate from the DNA. nih.gov This dissociation leads to the de-repression (activation) of the fad genes, allowing the cell to break down fatty acids for energy, and the deactivation of the fab genes. nih.gov Studies on the bacterium Thermus thermophilus have shown that medium-to-long straight-chain (C10-C18) fatty acyl-CoA molecules, including lauroyl-CoA (C12), are effective in triggering this transcriptional derepression. nih.gov Crystal structure analysis has revealed that FadR possesses a distinct C-terminal domain with a novel fold that forms a binding pocket for the acyl-CoA molecule, separate from its N-terminal DNA-binding domain. nih.govembopress.org

Table 1: Genes Regulated by the FadR Transcription Factor

Gene/Operon Function Regulation by Apo-FadR Regulation by Acyl-CoA-Bound FadR
fadA, fadB, fadE, fadG, fadH, fadI, fadJ Fatty Acid β-Oxidation Repression embopress.orguniprot.org Activation (De-repression) nih.gov
fadL, fadD Fatty Acid Transport & Activation Repression nih.govuniprot.org Activation (De-repression) nih.gov
fabA, fabB Unsaturated Fatty Acid Synthesis Activation embopress.orgasm.org Deactivation nih.gov
fabHDG Saturated Fatty Acid Synthesis Activation asm.org Deactivation
iclR Regulator of Glyoxylate Shunt Activation embopress.orguniprot.org Deactivation

Allosteric Regulation of Enzyme Activity by Lauroyl Coenzyme A

Allosteric regulation is a fundamental biological mechanism where a molecule binds to an enzyme at a site other than the active site (the allosteric site), inducing a conformational change that modifies the enzyme's activity. microbenotes.comnumberanalytics.com Lauroyl-CoA and other long-chain acyl-CoAs act as important allosteric effectors, providing rapid feedback control over metabolic pathways. microbenotes.comminams.edu.pk

A primary example of this regulation is the control of Acetyl-CoA Carboxylase (ACC) , the enzyme that catalyzes the rate-limiting step in fatty acid biosynthesis: the formation of malonyl-CoA. nih.gov Long-chain acyl-CoAs, including lauroyl-CoA, are potent allosteric inhibitors of ACC. nih.govpnas.org This inhibition serves as a classic feedback mechanism; when levels of fatty acyl-CoAs (the downstream products) are high, they bind to ACC and reduce its activity, thereby downregulating the entire fatty acid synthesis pathway to prevent overproduction. microbenotes.comnih.gov

Conversely, lauroyl-CoA can act as an allosteric activator for other enzymes. Research has identified long-chain fatty acyl-CoAs as direct, endogenous activators of AMP-activated protein kinase (AMPK) , a central regulator of cellular energy. nih.govresearchgate.net Specifically, acyl-CoAs with chain lengths greater than C12, including palmitoyl-CoA and myristoyl-CoA, activate AMPK isoforms containing the β1 subunit. nih.govresearchgate.net This activation occurs through binding to the Allosteric Drug and Metabolite (ADaM) site on the kinase. nih.gov By activating AMPK, lauroyl-CoA promotes its own breakdown through fatty acid oxidation, as AMPK phosphorylates and inhibits ACC, reducing malonyl-CoA levels and thus relieving the inhibition of fatty acid transport into the mitochondria. researchgate.netpsychiatryinvestigation.org

Table 2: Enzymes Allosterically Regulated by Lauroyl-CoA

Enzyme Pathway Effect of Lauroyl-CoA Regulatory Outcome
Acetyl-CoA Carboxylase (ACC) Fatty Acid Synthesis Inhibition nih.govpnas.org Decreased fatty acid synthesis (Feedback inhibition)
AMP-activated protein kinase (AMPK) β1 isoforms Energy Sensing / Fatty Acid Oxidation Activation nih.govresearchgate.net Increased fatty acid oxidation
Acyl-CoA wax alcohol acyltransferase 2 (AWAT2) Retinoid Metabolism Allosteric Modulation nih.gov Modulates substrate specificity

Influence on Cellular Signaling Pathways

Beyond direct enzyme regulation, lauroyl-CoA and other long-chain acyl-CoAs function as signaling molecules that influence broader cellular pathways. smolecule.comnih.gov Their intracellular concentrations can modulate the activity of signaling cascades, affecting gene expression and complex cellular responses. smolecule.com

One significant target is the Protein Kinase C (PKC) family of signaling proteins. Studies in pancreatic β-cells have shown that long-chain acyl-CoAs can regulate different PKC isoforms. nih.gov Specifically, myristoyl-CoA and oleoyl-CoA were found to inhibit novel PKC (nPKC) activity, while the CoA esters of myristate, palmitate, and oleate (B1233923) potentiated the activity of atypical PKC (aPKC) isoforms four- to eight-fold. nih.gov This suggests that an increase in cytosolic long-chain acyl-CoAs could activate aPKC, which in turn may be involved in potentiating glucose-stimulated insulin (B600854) secretion. nih.gov The promotion of fatty acid oxidation has also been linked to the downregulation of PKC activity in other cellular contexts. researchgate.net

Furthermore, acyl-CoAs are involved in the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway . genome.jp PPARs are nuclear receptors that function as transcription factors to regulate the expression of genes involved in lipid and glucose metabolism. Fatty acids and their derivatives, including acyl-CoAs, are known to be natural ligands for PPARs, thereby activating them to control metabolic gene networks.

Interplay with Energy Homeostasis

Lauroyl-CoA is intrinsically linked to the maintenance of cellular energy homeostasis, the balance between energy production and consumption. smolecule.commetwarebio.com As an intermediate in β-oxidation, its presence and concentration are direct indicators of fatty acid availability and catabolism. taylorandfrancis.comnumberanalytics.com The metabolic fate of lauroyl-CoA is central to energy balance; it can be further oxidized to produce acetyl-CoA, which enters the citric acid cycle to generate large amounts of ATP, or it can be used in anabolic pathways for the synthesis of complex lipids. ontosight.aimetwarebio.com

The regulatory roles of lauroyl-CoA are crucial for directing metabolic flux according to the cell's energy status. metwarebio.com Its allosteric control over ACC and AMPK creates a sophisticated switch. nih.gov

High Energy/Surplus State: When fatty acids are abundant, rising lauroyl-CoA levels inhibit ACC, shutting down the energy-consuming process of fatty acid synthesis. nih.govnih.gov

Low Energy/Deficit State: Lauroyl-CoA activates AMPK, the master sensor of low energy status. researchgate.netpsychiatryinvestigation.org Activated AMPK then phosphorylates and inactivates ACC, further reducing the synthesis pathway and promoting the CPT1-mediated transport of fatty acids into the mitochondria for β-oxidation and ATP production. nih.govpsychiatryinvestigation.org

This interplay ensures that when fatty acids are available, they are preferentially used for energy generation rather than being synthesized anew. numberanalytics.com The levels of lauroyl-CoA and its metabolic precursor, malonyl-CoA, are thus critical signaling intermediates that inform the cell of its carbon flux and energy state, allowing for the appropriate adjustment of food intake and energy expenditure signals, particularly in specialized tissues like the hypothalamus. psu.edu

Cellular and Subcellular Distribution and Transport of Lauroyl Coenzyme a

Compartmentalization in Cytoplasm, Mitochondria, and Peroxisomes

Lauroyl-CoA is not confined to a single cellular location but is found distributed across several key metabolic compartments, including the cytoplasm, mitochondria, and peroxisomes. hmdb.ca The localization of Lauroyl-CoA is largely determined by the subcellular placement of the enzymes responsible for its synthesis, the acyl-CoA synthetases, which activate lauric acid by attaching it to Coenzyme A.

The activation of fatty acids is an ATP-dependent process catalyzed by these synthetases. nih.gov Long-chain acyl-CoA synthetases (ACSLs), which are active towards fatty acids with 12 to 20 carbons, are found on the outer mitochondrial membrane, the endoplasmic reticulum (ER) membrane, and peroxisomal membranes. nih.govpnas.org Specifically, certain ACSLs located on the ER and outer mitochondrial membrane are responsible for activating lauric acid in the cytoplasm, effectively trapping it within the cell for subsequent metabolic processing. researchgate.netfrontiersin.orgfrontiersin.orgnih.gov

In the yeast Candida boidinii, lauric acid can be converted to its CoA form directly within the peroxisomes by a peroxisomal acyl-CoA synthetase (Faa2p), highlighting a direct pathway for its generation within this organelle. nih.govnih.gov The presence of Lauroyl-CoA in the mitochondrial matrix is primarily for its degradation through β-oxidation. Medium-chain acyl-CoA synthetases, which can activate fatty acids like laurate, are also present within the mitochondrial matrix itself. nih.gov This compartmentalization ensures that Lauroyl-CoA is available where it is needed for energy production, lipid synthesis, or other metabolic functions.

Table 1: Subcellular Localization of Key Enzymes in Lauroyl-CoA Metabolism

Enzyme/Protein FamilySubcellular LocationFunction Related to Lauroyl-CoA
Long-Chain Acyl-CoA Synthetases (ACSLs)Endoplasmic Reticulum, Outer Mitochondrial Membrane, Peroxisomal MembraneActivation of lauric acid to Lauroyl-CoA. nih.govpnas.org
Medium-Chain Acyl-CoA Synthetases (ACSMs)Mitochondrial MatrixActivation of lauric acid to Lauroyl-CoA. nih.gov
Peroxisomal Acyl-CoA Synthetase (e.g., Faa2p)Peroxisomal Matrix (in yeast)Activation of lauric acid to Lauroyl-CoA within the peroxisome. nih.gov
Carnitine Palmitoyltransferase I (CPT I)Outer Mitochondrial MembraneConverts Lauroyl-CoA to Lauroylcarnitine (B1674569) for transport into mitochondria. nih.govlibretexts.org
Carnitine Palmitoyltransferase II (CPT II)Inner Mitochondrial MembraneConverts Lauroylcarnitine back to Lauroyl-CoA in the mitochondrial matrix. nih.govlibretexts.org
Peroxisomal ABC Transporters (e.g., ABCD family)Peroxisomal MembraneMediate the import of fatty acyl-CoAs into peroxisomes. mdpi.com

Mechanisms of Intracellular Acyl-CoA Transport

Due to its amphipathic nature, the free diffusion of Lauroyl-CoA across organellar membranes is restricted. Therefore, specialized transport systems are required to shuttle it between compartments.

Mitochondrial Transport: The primary mechanism for transporting long-chain acyl-CoAs from the cytoplasm into the mitochondrial matrix for β-oxidation is the carnitine shuttle. libretexts.orgaocs.org Although lauric acid is often classified as a medium-chain fatty acid, its CoA ester (Lauroyl-CoA) typically utilizes this shuttle. The process involves three key proteins:

Carnitine palmitoyltransferase I (CPT I): Located on the outer mitochondrial membrane, CPT I catalyzes the conversion of Lauroyl-CoA to lauroylcarnitine, releasing CoA into the cytoplasm. aatbio.comresearchgate.net

Carnitine-acylcarnitine translocase (CAT): This transporter, located in the inner mitochondrial membrane, facilitates the movement of lauroylcarnitine into the mitochondrial matrix in exchange for a free carnitine molecule. libretexts.orgaatbio.com

Carnitine palmitoyltransferase II (CPT II): Situated on the matrix side of the inner mitochondrial membrane, CPT II reverses the reaction of CPT I, converting lauroylcarnitine back into Lauroyl-CoA and releasing carnitine. libretexts.orgresearchgate.net

This process ensures that Lauroyl-CoA is delivered directly to the site of β-oxidation within the mitochondria. libretexts.org

Peroxisomal Transport: Transport of acyl-CoAs into peroxisomes is primarily mediated by ATP-binding cassette (ABC) transporters. nih.gov In humans, these are the ABCD family of proteins (ABCD1, ABCD2, ABCD3). mdpi.com These transporters are involved in the import of various fatty acyl-CoAs, including long-chain and very-long-chain fatty acyl-CoAs. mdpi.com While specific affinities for Lauroyl-CoA are less characterized than for longer chains, these transporters represent the main gateway for acyl-CoAs into the peroxisome. In some organisms like yeast, an alternative pathway exists where lauric acid itself is transported into the peroxisome and subsequently activated to Lauroyl-CoA inside the organelle. nih.gov

Table 2: Overview of Lauroyl-CoA Intracellular Transport Mechanisms

Transport SystemLocationMechanismKey Proteins
Carnitine Shuttle MitochondriaTransesterification to carnitine for transport across the inner membrane, followed by reconversion to acyl-CoA in the matrix.CPT I, CAT, CPT II libretexts.orgaatbio.com
ABC Transporters PeroxisomesATP-dependent transport of fatty acyl-CoAs across the peroxisomal membrane.ABCD1, ABCD2, ABCD3 (in humans) mdpi.com

Acyl-CoA-Binding Proteins (ACBPs) and Lauroyl Coenzyme A Interactions

Acyl-CoA-binding proteins (ACBPs) are small, highly conserved cytosolic proteins that play a crucial role in the intracellular trafficking and management of acyl-CoA esters, including Lauroyl-CoA. plos.orgwikipedia.org They function as intracellular carriers, binding to medium- and long-chain acyl-CoAs with high affinity. wikipedia.org This binding serves several purposes: it facilitates the transport of these molecules from their site of synthesis (e.g., the ER) to other organelles for use in metabolic pathways, protects them from hydrolysis by cytosolic thioesterases, and prevents the detergent-like effects that free acyl-CoAs can have on cellular membranes. nih.gov

The interaction between ACBPs and acyl-CoAs is specific and reversible. plos.org Research on an ACBP from the insect Rhodnius prolixus (RpACBP-5) demonstrated that it binds to a range of acyl-CoAs and exhibits a high, nanomolar affinity specifically for Lauroyl-CoA. plos.orgresearchgate.net Similarly, studies on ACBPs from other organisms, including the parasite Cryptosporidium parvum, have confirmed their ability to bind medium- to long-chain acyl-CoAs. nih.gov The structure of the ACBP domain features a bowl-shaped fold with a highly exposed binding site that accommodates the acyl-CoA molecule, with specific interactions anchoring the CoA portion and a hydrophobic pocket cradling the acyl chain. wikipedia.org

Table 3: Reported Binding Affinities of Acyl-CoA-Binding Proteins (ACBPs)

ACBP Source OrganismPreferred Acyl-CoA Ligand(s)Reported Affinity for Lauroyl-CoA (C12:0)
Rhodnius prolixus (RpACBP-5)Binds various lengths, high affinity for Lauroyl-CoANanomolar range plos.orgresearchgate.net
Bovine (liver)C18:0 (Stearoyl-CoA)Lower affinity than for C18:0 nih.gov
Trypanosoma bruceiC14:0 (Myristoyl-CoA)High affinity nih.gov
Plasmodium falciparumC14:0 (Myristoyl-CoA)High affinity nih.gov
Cryptosporidium parvum (CpACBP1)C16:0 (Palmitoyl-CoA)Binds, but with lower affinity than for C16:0 nih.gov

Research Methodologies for Lauroyl Coenzyme a Analysis

Quantitative Spectrometric Approaches

Mass spectrometry (MS)-based methods, particularly when coupled with liquid chromatography, have become the cornerstone for the quantitative analysis of acyl-CoAs due to their high sensitivity and specificity. psu.edumetwarebio.com

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Acyl-CoA Profiling

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is a powerful technique for the comprehensive analysis of acyl-CoA profiles, including Lauroyl-CoA, in biological samples. researchgate.netnih.gov This method offers high-resolution separation and sensitive detection, allowing for the quantification of a wide range of acyl-CoA species, from short-chain to long-chain variants. researchgate.netnih.gov The coupling of UHPLC with tandem mass spectrometry (MS/MS) enhances selectivity by monitoring specific precursor-to-product ion transitions, which is crucial for distinguishing between structurally similar acyl-CoA molecules. nih.govresearchgate.net

Methodologies have been developed that utilize reversed-phase liquid chromatography for the separation of acyl-CoAs. For instance, a gradient using mobile phases of water with ammonium (B1175870) acetate (B1210297) and methanol (B129727) can effectively separate short- to medium-chain acyl-CoAs on a C18 column. iitpkd.ac.in Some advanced methods combine different chromatographic techniques, such as reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC), in an automated fashion to cover a broader range of acyl-CoA hydrophobicities, from C2 to C20. researchgate.net The use of ion-pairing reagents in the mobile phase is also a common strategy to improve the retention and separation of these polar molecules on reversed-phase columns. nih.govacs.org

The table below summarizes typical parameters used in UHPLC-MS/MS methods for acyl-CoA analysis.

ParameterDescription
Chromatography Ultra-High Performance Liquid Chromatography (UHPLC)
Separation Mode Reversed-Phase (RP), often with ion-pairing agents, or a combination of RP and HILIC. researchgate.netnih.gov
Column Typically a C18 column. iitpkd.ac.in
Detection Tandem Mass Spectrometry (MS/MS). nih.gov
Ionization Mode Electrospray Ionization (ESI), often in positive mode for acyl-CoAs. mdpi.com
Quantification Mode Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM). nih.govnih.gov

Method Development for Enhanced Sensitivity and Specificity

Continuous efforts in method development aim to overcome challenges in Lauroyl-CoA analysis, such as low abundance in samples and potential for ion suppression in the mass spectrometer. creative-proteomics.comuab.edu Enhanced sensitivity and specificity are critical for accurate quantification. nih.gov

Several strategies are employed to improve method performance:

Optimized Extraction: Sample preparation is a critical step. Techniques like solid-phase extraction (SPE) are often used to purify and concentrate acyl-CoAs from complex biological matrices, thereby reducing interference and improving signal intensity. mdpi.comroyalsocietypublishing.orgjefferson.edu The use of specific extraction buffers, such as those containing 5-sulfosalicylic acid (SSA), can also be beneficial. nih.govjefferson.edu

Chromatographic Improvements: The choice of chromatographic conditions, including the column, mobile phases, and gradient, is tailored to achieve optimal separation of Lauroyl-CoA from other related compounds. researchgate.netnih.gov For instance, incorporating a phosphoric acid wash step between injections can prevent poor chromatographic performance and signal loss for phosphorylated molecules like acyl-CoAs. researchgate.net

Advanced MS Techniques: Tandem mass spectrometry (MS/MS) is inherently more specific than single-stage MS. metwarebio.com By selecting a specific precursor ion (the molecular ion of Lauroyl-CoA) and monitoring a unique fragment ion produced upon collision-induced dissociation, the signal-to-noise ratio is significantly improved. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) further enhances specificity by providing highly accurate mass measurements, which helps in the confident identification of analytes. nih.govroyalsocietypublishing.org

These developments have led to methods with limits of detection in the femtomole range, enabling the analysis of Lauroyl-CoA in small tissue and cell samples. researchgate.net

Internal Standards and Isotopic Labeling for Absolute Quantification

Absolute quantification of Lauroyl-CoA requires the use of internal standards to correct for variations in sample preparation and instrument response. researchgate.net The most accurate approach is stable isotope dilution mass spectrometry, which utilizes isotopically labeled versions of the analyte as internal standards. researchgate.net

Stable Isotope Labeled (SIL) Standards: These standards, such as ¹³C-labeled Lauroyl-CoA, are chemically identical to the endogenous analyte but have a different mass. lumiprobe.comescholarship.org They are added to the sample at the beginning of the extraction process and co-elute with the unlabeled Lauroyl-CoA during chromatography. escholarship.orgbiorxiv.org By measuring the ratio of the signal from the unlabeled analyte to the labeled standard, precise and accurate quantification can be achieved, compensating for any sample loss or matrix effects. acs.orgescholarship.org

Generating SIL Standards: One method for producing SIL acyl-CoA standards is through Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC). royalsocietypublishing.orgbiorxiv.org This involves growing cells in media containing a labeled precursor, such as [¹³C₃¹⁵N₁]-pantothenate, which gets incorporated into all CoA species. mdpi.comescholarship.orgbiorxiv.org

Alternative Internal Standards: When a specific SIL standard for Lauroyl-CoA is not available, other acyl-CoA species that are not naturally present in the sample or are present at very low levels, such as heptadecanoyl-CoA (C17:0), can be used as internal standards. researchgate.netresearchgate.net However, these may not perfectly mimic the behavior of Lauroyl-CoA during the entire analytical process.

The table below illustrates the types of internal standards used for the quantification of Lauroyl-CoA.

Internal Standard TypeExamplePrinciple of Use
Stable Isotope Labeled ¹³C-Lauroyl-CoAAdded to the sample, co-elutes with the analyte, and the ratio of their signals is used for absolute quantification. lumiprobe.comescholarship.org
Odd-Chain Acyl-CoA Heptadecanoyl-CoA (C17:0-CoA)Used as a surrogate standard when a specific SIL standard is unavailable. researchgate.netresearchgate.net
Other Labeled Compounds Deuterium-labeled Lauroyl-L-carnitineCan be used as an internal standard for the quantification of related metabolites. lumiprobe.com

Enzymatic Activity Assays Utilizing Lauroyl Coenzyme A as a Substrate

Enzymatic assays provide a functional approach to study pathways involving Lauroyl-CoA by measuring the activity of enzymes that use it as a substrate. These assays are often sensitive and can be adapted for high-throughput screening. psu.edu

Fluorometric Assays for Acyl-CoA Oxidase Activity

A common and sensitive method for determining the activity of peroxisomal fatty acyl-CoA oxidase involves using Lauroyl-CoA as a substrate in a fluorometric assay. researchgate.netnih.govebi.ac.ukebi.ac.uk This assay is specific for peroxisomal fatty acyl-CoA oxidase and relies on the quantification of hydrogen peroxide (H₂O₂), a product of the oxidase reaction. researchgate.netnih.gov

The principle of the assay is as follows:

Acyl-CoA oxidase catalyzes the oxidation of Lauroyl-CoA, producing 2-enoyl-CoA and H₂O₂.

The H₂O₂ produced is then used in a horseradish peroxidase-coupled reaction to oxidize a non-fluorescent compound, such as 4-hydroxyphenylacetic acid, into a highly fluorescent product. researchgate.netnih.gov

The increase in fluorescence, measured at specific excitation and emission wavelengths (e.g., excitation at 320 nm and emission at 405 nm), is directly proportional to the acyl-CoA oxidase activity. researchgate.net

Using Lauroyl-CoA (C12:0) as the substrate offers advantages over longer-chain substrates like palmitoyl-CoA (C16:0), including higher specific activity and reduced substrate inhibition. nih.gov This method is sensitive enough to be used for measuring enzyme activity in cultured cells and small tissue samples. nih.govcore.ac.uk

Radiometric and Spectrophotometric Assays for Other Enzymes

Lauroyl-CoA also serves as a substrate in radiometric and spectrophotometric assays for various other enzymes involved in lipid metabolism.

Radiometric Assays: These assays often involve the use of a radiolabeled substrate. For example, the activity of fatty acid synthase can be measured by monitoring the malonyl-CoA-dependent incorporation of a radiolabeled acetyl-CoA into fatty acids. psu.edu While not directly using labeled Lauroyl-CoA, such assays are part of the broader landscape of analyzing fatty acid metabolism where Lauroyl-CoA is an intermediate.

Spectrophotometric Assays: These assays measure the change in absorbance of light at a specific wavelength resulting from an enzyme-catalyzed reaction. nih.govnih.gov For instance, the activity of some acyl-CoA dehydrogenases can be determined by following the reduction of an artificial electron acceptor that changes color upon reduction. nih.gov Another approach measures the formation of H₂O₂ spectrophotometrically, for example, by coupling it to the oxidation of a chromogenic substrate. creative-enzymes.com A spectrophotometric assay for wax ester synthases has been developed that measures the release of Coenzyme A (CoASH) from the reaction of an acyl-CoA (like Lauroyl-CoA) with an alcohol, using Ellman's reagent to detect the free sulfhydryl group of CoASH. asm.org

These assays, while sometimes less sensitive than fluorometric or MS-based methods, can be robust and suitable for routine analysis of specific enzyme activities. psu.edu

Kinetic Parameter Determination (K_m, V_max)

The kinetic parameters, Michaelis constant (K_m) and maximum velocity (V_max), are crucial for characterizing the enzymatic reactions involving lauroyl-CoA. These parameters provide insights into the affinity of an enzyme for lauroyl-CoA and the maximum rate at which the enzyme can catalyze the reaction once saturated with the substrate. The determination of K_m and V_max is typically achieved by measuring the initial reaction rates at various concentrations of lauroyl-CoA. lsbu.ac.uk

Several studies have determined the kinetic parameters for various enzymes that utilize lauroyl-CoA as a substrate. For instance, a long-chain acyl-CoA thioesterase from Candida rugosa, YTE-1, exhibited a high V_max of approximately 400 µmol/mg/min with lauroyl-CoA, though it had a relatively high K_m of about 325 µM, suggesting a lower affinity compared to other acyl-CoAs. nih.gov In contrast, other long-chain acyl-CoA thioesterases show high affinity for lauroyl-CoA.

The kinetic data for enzymes acting on lauroyl-CoA can be compiled to compare their efficiencies and substrate preferences. Graphical methods like the Lineweaver-Burk plot are often employed to derive K_m and V_max from experimental data by plotting the reciprocal of the initial velocity against the reciprocal of the substrate concentration. slideshare.netyoutube.com

Below is a table summarizing the kinetic parameters of various enzymes with lauroyl-CoA as a substrate, as reported in the SABIO-RK database and other literature. h-its.orgh-its.org

EnzymeOrganismK_m (µM)V_max (µmol/mg/min)Reference
Acyl-CoA thioesterase (YTE-1)Candida rugosa~325~400 nih.gov
Long-chain-acyl-CoA synthetaseRattus norvegicus (liver)3.50.49 h-its.org
Acyl-CoA oxidaseRattus norvegicus (liver)4.30.68 h-its.org

This table is interactive. You can sort the columns by clicking on the headers.

Structural Biology Approaches for Enzyme-Lauroyl Coenzyme A Complexes

X-ray Crystallography of Enzymes Bound to Lauroyl Coenzyme A

X-ray crystallography is a powerful technique used to determine the three-dimensional atomic structure of molecules, including enzyme-substrate complexes. wikipedia.org This methodology has been instrumental in elucidating how enzymes recognize and bind to lauroyl-CoA. To achieve this, enzymes are co-crystallized with lauroyl-CoA or a non-reactive analog, and the resulting crystals are diffracted with X-rays. The diffraction pattern provides the data to calculate an electron density map, from which the atomic model of the protein-ligand complex can be built. wikipedia.org

Several crystal structures of enzymes in complex with lauroyl-CoA have been determined, providing detailed snapshots of the binding interactions. For example, the structure of β-ketoacyl-acyl carrier protein synthase III (FabH) from Mycobacterium tuberculosis was solved with lauroyl-CoA bound in its active site. nih.gov This was achieved by using a catalytically inactive mutant of the enzyme (Cys→Ala) to trap the substrate complex. nih.gov Similarly, the crystal structure of the transcriptional regulator FadR from Thermus thermophilus has been determined in a complex with lauroyl-CoA. oup.comebi.ac.uk In another study, the structure of rat liver acyl-CoA oxidase (ACO-II) was solved in a complex that was formed by co-crystallization with lauroyl-CoA, although only the lauric acid moiety was observed in the active site due to hydrolysis. iucr.orgresearchgate.net

The structures of catalytically impaired mutants of the thiolase OleA have also been solved in complex with lauroyl-CoA, revealing how the substrate binds within the enzyme's active site. semanticscholar.orgresearchgate.net These structural studies are fundamental for understanding the molecular basis of substrate specificity and catalysis.

Characterization of Acyl Group Binding Loci and Conformational Changes

The crystal structures of enzyme-lauroyl-CoA complexes reveal specific binding pockets or channels that accommodate the lauroyl group. In M. tuberculosis FabH, an elongated, hydrophobic channel extends from the active site cysteine, defining the binding locus for the C12 acyl chain of lauroyl-CoA. nih.govebi.ac.uk The coenzyme A moiety occupies a separate, second channel on the enzyme surface. nih.gov

In the case of the thiolase OleA, structural studies have identified a T-shaped arrangement of three channels at the active site. researchgate.net One channel binds the CoA head group and its phosphopantetheine arm, while two other "alkyl channels" (A and B) accommodate the hydrophobic acyl chains of the substrates. semanticscholar.org The binding of lauroyl-CoA and the resulting lauric acid (after hydrolysis in some crystal structures) has been observed within these channels. semanticscholar.orgresearchgate.net

The binding of lauroyl-CoA can induce significant conformational changes in the enzyme. For instance, fatty acyl-CoA binding to the transcriptional regulator FadR causes a conformational shift that leads to its dissociation from DNA, thereby regulating gene expression. ebi.ac.ukebi.ac.uknih.gov Similarly, structural comparisons between the apo (unbound) and acyl-CoA-bound forms of some enzymes, like wax synthases, suggest that substrate binding induces a conformational change, which can narrow substrate-binding cavities and form the binding site for the pantetheine (B1680023) linker of the acyl-CoA. acs.org These induced-fit mechanisms are crucial for the enzyme's function and regulation.

Isotopic Labeling and Tracing Studies in Metabolic Research

Use of Radiolabeled Lauric Acid/Lauroyl Coenzyme A

Radiolabeled forms of lauric acid, most commonly with Carbon-14 (¹⁴C), are extensively used as tracers to study its metabolic fate and the activity of enzymes involved in its metabolism. lablogic.comnih.gov Once administered to cells or organisms, the radiolabeled lauric acid is converted into ¹⁴C-lauroyl-CoA, allowing researchers to track its incorporation into various metabolic pathways.

This technique has been applied to:

Assay Enzyme Activity: Radiolabeled lauric acid is a common substrate for measuring the activity of cytochrome P450 (CYP) enzymes, such as CYP4A and CYP2E1, which catalyze its hydroxylation. lablogic.com

Trace Metabolic Conversion: Studies have used ¹⁴C-lauric acid to demonstrate its elongation to myristic acid in the microsomes and its subsequent incorporation into lipids like triglycerides. nih.govresearchgate.net

Investigate Protein Acylation: The use of [³H]-lauric acid has shown that it can be covalently attached to proteins, a process known as acylation. nih.gov

Analyze Absorption and Distribution: Radiolabeled lauric acid has been used in animal models to measure its absorption from the intestine and its distribution between the lymphatic system and the portal vein. nih.gov

The products of these metabolic reactions are typically separated by techniques like high-performance liquid chromatography (HPLC) with online radiodetection or thin-layer chromatography (TLC), allowing for the identification and quantification of the radiolabeled metabolites. lablogic.comresearchgate.netpnas.org

Stable Isotope Tracers for Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic pathways within a cell at a specific point in time. nih.govnih.gov This approach often utilizes stable, non-radioactive isotopes, such as Carbon-13 (¹³C) or deuterium (B1214612) (²H), to trace the flow of atoms through metabolic networks. creative-proteomics.comnih.gov

In the context of lauroyl-CoA, stable isotope-labeled lauric acid (e.g., ¹³C-lauric acid) can be introduced into a biological system. medchemexpress.com The labeled lauric acid enters the cellular fatty acid pool and is converted to labeled lauroyl-CoA. ckisotopes.com This tracer is then incorporated into downstream metabolites and larger lipid molecules. By analyzing the mass distribution of these metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the relative contributions of different pathways to their production. isotope.comspringernature.com

Key applications of stable isotope tracing in lipid metabolism include:

Quantifying De Novo Synthesis vs. Uptake: It allows for the determination of how much of the cellular fatty acid pool is derived from synthesis within the cell versus uptake from the environment. nih.gov

Elucidating Pathway Activity: The labeling patterns in central carbon metabolites can reveal the activity of pathways like the TCA cycle and fatty acid oxidation. creative-proteomics.comisotope.com

Dynamic System Analysis: Isotopically nonstationary MFA (INST-MFA) can be used to estimate fluxes even when the system is not at isotopic steady state, providing a more dynamic view of metabolism. osti.gov

This method provides detailed quantitative insights into the complex network of reactions involving lauroyl-CoA, helping to understand how metabolic fluxes are regulated and altered in different physiological or pathological states. nih.gov

Implications of Lauroyl Coenzyme a in Biological Systems and Disease Models

Role in Lipid Homeostasis and Energy Metabolism in Model Organisms

Lauroyl Coenzyme A (lauroyl-CoA), a 12-carbon saturated fatty acyl-CoA, is a central molecule in lipid metabolism across a wide range of model organisms, from single-celled yeasts to complex invertebrates and mammals. Its primary roles involve serving as a substrate for energy production through β-oxidation and as a building block for the synthesis of more complex lipids, thereby playing a crucial part in maintaining cellular energy balance and structural integrity.

In the budding yeast Saccharomyces cerevisiae, a widely used eukaryotic model, lauroyl-CoA is readily metabolized. Fatty acids are activated to their acyl-CoA esters, including lauroyl-CoA, and can then be channeled into two main pathways: peroxisomal β-oxidation for degradation and energy generation, or incorporation into complex lipids like phospholipids (B1166683) and triacylglycerols (TAGs) for membrane synthesis and energy storage. oup.comnih.gov The regulation of these pathways is tightly controlled to maintain lipid homeostasis. nih.gov For instance, the synthesis of fatty acids, which generates acyl-CoAs, is a highly regulated process involving enzymes like acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS). nih.govmdpi.com

The nematode Caenorhabditis elegans has also proven to be a valuable model for studying lipid metabolism. In C. elegans, fats are primarily stored as triglycerides, and their breakdown releases fatty acids that are subsequently converted to acyl-CoAs, including lauroyl-CoA. sochob.cl These acyl-CoAs are then transported into mitochondria for β-oxidation, a process that is highly conserved between C. elegans and humans. sochob.clnih.gov Studies in this organism have elucidated the roles of various enzymes involved in fatty acid synthesis and breakdown, highlighting the importance of acyl-CoA metabolism in development, aging, and response to environmental cues. nih.govnih.gov

In the fruit fly, Drosophila melanogaster, the fat body is the primary organ for lipid and carbohydrate metabolism, analogous to the mammalian liver and adipose tissue. researchgate.netsemanticscholar.org Lauroyl-CoA and other acyl-CoAs are key intermediates in energy storage and mobilization. High-sugar diets, for example, promote the synthesis of fatty acids and their conversion to acyl-CoAs for storage as triglycerides. nih.gov Conversely, during periods of fasting, these stored lipids are broken down, and the resulting acyl-CoAs are utilized for energy production through β-oxidation. semanticscholar.org Research in Drosophila has been instrumental in understanding the hormonal and genetic regulation of energy metabolism. researchgate.nethelsinki.fi

Model OrganismKey Role of Lauroyl-CoARelevant Metabolic Pathways
Saccharomyces cerevisiaeSubstrate for energy and building block for complex lipidsPeroxisomal β-oxidation, Triacylglycerol synthesis, Phospholipid synthesis
Caenorhabditis elegansIntermediate in the breakdown of stored fats for energyMitochondrial β-oxidation, Fatty acid synthesis
Drosophila melanogasterCentral molecule in energy storage and mobilizationFatty acid synthesis, Triacylglycerol storage, β-oxidation

Perturbations in Lauroyl Coenzyme A Metabolism in Cellular and Animal Disease Models

Links to Fatty Acid Oxidation Disorders in Research Models

Fatty acid oxidation (FAO) disorders are a group of inherited metabolic conditions where the body is unable to properly break down fatty acids for energy. newenglandconsortium.orgrarediseases.org Lauroyl-CoA, with its 12-carbon chain, is at the metabolic junction between medium-chain and long-chain fatty acid metabolism. Consequently, its metabolism is affected in disorders involving enzymes that act on these chain lengths.

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency: This is one of the most common FAO disorders and is caused by mutations in the ACADM gene, leading to a deficiency of the MCAD enzyme. medlineplus.govwikipedia.orgchop.edu This enzyme is responsible for the first step of β-oxidation for fatty acids with chain lengths from 4 to 12 carbons. Therefore, in MCAD deficiency, the breakdown of lauroyl-CoA is impaired. medlineplus.govwikipedia.org Mouse models with a targeted disruption of the Acadm gene have been developed and exhibit some of the key features of the human disease, including the accumulation of medium-chain acylcarnitines and dicarboxylic acids, particularly during fasting. plos.org These models have been crucial for understanding the pathophysiology of the disease and for testing therapeutic strategies. plos.org

DisorderAffected EnzymeImpact on Lauroyl-CoA MetabolismKey Features in Research Models
MCAD DeficiencyMedium-Chain Acyl-CoA DehydrogenaseImpaired β-oxidationAccumulation of medium-chain acylcarnitines, hypoketotic hypoglycemia
VLCAD DeficiencyVery Long-Chain Acyl-CoA DehydrogenaseIndirectly affected due to pathway disruptionCardiac and hepatic pathology, accumulation of long-chain acylcarnitines

Involvement in Metabolic Dysregulation in Animal Models (e.g., fatty liver disease, obesity)

Animal models have been pivotal in demonstrating the link between dysregulated fatty acid metabolism, including that of lauroyl-CoA, and the development of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and obesity. nih.govnih.gov These models often involve dietary manipulations, such as high-fat diets, or genetic modifications that lead to metabolic imbalances. nih.gov

In models of NAFLD, an excess of fatty acids is delivered to the liver, overwhelming its capacity for β-oxidation and export as very-low-density lipoproteins (VLDL). nih.gov This leads to the esterification of fatty acids into triglycerides and their accumulation in lipid droplets, a condition known as steatosis. nih.govnih.gov Lauroyl-CoA, as a product of both de novo lipogenesis and the activation of dietary lauric acid, is a key substrate for this triglyceride synthesis. mdpi.com Rodent models fed high-fat diets consistently develop hepatic steatosis, and analyses of liver tissue from these animals show an altered profile of acyl-CoAs. researchgate.net

Obesity is characterized by an expansion of adipose tissue mass due to the increased storage of triglycerides. The synthesis of these triglycerides is dependent on the availability of acyl-CoAs, including lauroyl-CoA. Animal models of obesity, such as the leptin-deficient ob/ob mouse, exhibit increased rates of de novo lipogenesis and fatty acid uptake into adipocytes, leading to an accumulation of various acyl-CoA species that are then directed towards triglyceride storage.

Impact on Cellular Stress Responses and Apoptosis in in vitro studies

The accumulation of saturated fatty acyl-CoAs, such as lauroyl-CoA, within cells can lead to cellular stress and trigger programmed cell death, or apoptosis. This phenomenon, often referred to as lipotoxicity, has been studied extensively in various in vitro models.

When the capacity of β-oxidation and triglyceride synthesis is exceeded, free fatty acids and their activated acyl-CoA forms can accumulate in the cytoplasm. e-namtila.com High levels of saturated acyl-CoAs can induce endoplasmic reticulum (ER) stress by disrupting ER function and activating the unfolded protein response (UPR). e-namtila.com Prolonged ER stress can, in turn, initiate apoptotic signaling pathways.

Furthermore, the metabolism of excess fatty acids in mitochondria can lead to the overproduction of reactive oxygen species (ROS), causing oxidative stress. e-namtila.com ROS can damage cellular components, including lipids, proteins, and DNA, and can also trigger apoptosis. In vitro studies using cultured hepatocytes and other cell types have shown that exposure to high concentrations of saturated fatty acids, which would be converted intracellularly to their respective acyl-CoAs, leads to increased markers of ER stress, oxidative stress, and apoptosis. e-namtila.com

Associations with Altered Lipid Metabolism in Specific Tissue Models (e.g., cancer tissues, brain tissue)

Cancer Tissues: Cancer cells exhibit profound metabolic reprogramming to support their rapid proliferation and survival. nih.govsigmaaldrich.comoup.com One of the hallmarks of this reprogramming is an increase in de novo fatty acid synthesis, regardless of the availability of extracellular lipids. nih.govoup.com This results in an elevated production of saturated fatty acids like palmitate, which are then converted to their acyl-CoA forms. Enzymes involved in fatty acid synthesis, such as ATP citrate (B86180) lyase (ACLY), acetyl-CoA carboxylase (ACC), and fatty acid synthase (FASN), are frequently upregulated in various cancers. sigmaaldrich.comoup.comnih.gov The resulting acyl-CoAs, including lauroyl-CoA, are used for the synthesis of new membranes, energy storage, and the generation of signaling molecules that promote tumor growth. nih.govresearchgate.net

Brain Tissue: The brain has a very high lipid content, and alterations in lipid metabolism are implicated in several neurodegenerative diseases. nih.govfrontiersin.orgmdpi.comacademindex.com While the brain primarily relies on glucose for energy, fatty acid β-oxidation does occur and is important for maintaining lipid homeostasis. nih.govnih.gov The accumulation of certain lipid species, potentially including specific acyl-CoAs, has been observed in models of neurodegeneration. nih.gov For instance, disruptions in the processes that handle fatty acyl-CoAs for membrane synthesis or energy production could contribute to the cellular dysfunction seen in diseases like Alzheimer's and Parkinson's. nih.govmdpi.com Glial cells, in particular, play a significant role in brain lipid metabolism, and their dysfunction can lead to the accumulation of lipid droplets, which is increasingly recognized as a feature of neurodegenerative conditions. nih.gov

Lauroyl Coenzyme A in Microbial Metabolism and Pathogenesis

In the microbial world, lauroyl-CoA is also a key metabolic intermediate. Bacteria can utilize fatty acids from their environment as a source of carbon and energy. asm.org These fatty acids are activated to acyl-CoAs, including lauroyl-CoA, and then degraded via the β-oxidation pathway. asm.orgnih.gov

The metabolism of fatty acids is often linked to bacterial virulence. sc.edumicrobiologysociety.org For pathogenic bacteria, the ability to utilize host-derived lipids can be crucial for survival and proliferation within the host. For example, Pseudomonas aeruginosa, an opportunistic human pathogen, can efficiently metabolize fatty acids. asm.orgnih.govumaryland.edunih.gov The regulation of fatty acid degradation pathways in some bacteria is controlled by transcription factors that can also regulate the expression of virulence factors. sc.edu In some pathogenic bacteria, the intracellular levels of long-chain fatty acyl-CoAs can act as signals that modulate the expression of genes involved in pathogenesis. sc.edu

Furthermore, the intermediates of fatty acid synthesis, including acyl-CoAs, are required for the production of essential components of the bacterial cell, such as phospholipids for membranes and the lipid A moiety of lipopolysaccharide (LPS) in Gram-negative bacteria. asm.org Disruptions in these pathways can compromise the integrity of the bacterial cell envelope and reduce virulence. nih.gov The study of lauroyl-CoA metabolism in microbes, therefore, not only provides insights into bacterial physiology but may also reveal novel targets for antimicrobial therapies. researchgate.neteinsteinmed.edu

Role in Bacterial Fatty Acid Synthesis and Virulence Factor Production

Lauroyl-CoA, as a long-chain acyl-CoA, is a pivotal intermediate in bacterial lipid metabolism, influencing both the synthesis of fatty acids and the regulation of virulence. In bacteria, fatty acid synthesis is primarily accomplished through the type II fatty acid synthesis (FASII) pathway, which involves a series of discrete, monofunctional enzymes. The process begins with the carboxylation of acetyl-CoA to malonyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase (ACC). oup.comnih.gov The malonyl group is then transferred to an acyl carrier protein (ACP) to form malonyl-ACP, which serves as the two-carbon donor for the elongation of the growing fatty acid chain. oup.comnih.govresearchgate.net

The initial condensation reaction is catalyzed by β-ketoacyl-ACP synthase III (FabH), which combines acetyl-CoA with malonyl-ACP. nih.govresearchgate.net The resulting acetoacetyl-ACP enters an elongation cycle, where it undergoes a series of reduction, dehydration, and further reduction steps, followed by condensation with another malonyl-ACP molecule to extend the chain by two carbons. nih.govresearchgate.net Lauroyl-CoA itself is not a direct substrate for the core elongation cycle, which utilizes acyl-ACP thioesters. However, fatty acids like lauric acid can be activated to their CoA thioesters (lauroyl-CoA) by acyl-CoA synthetases (FadD in E. coli), allowing them to enter metabolic pathways, including β-oxidation or incorporation into membrane lipids. nih.gov

Beyond its role as a metabolic intermediate, long-chain acyl-CoAs, including lauroyl-CoA, function as critical signaling molecules in the transcriptional regulation of fatty acid metabolism. researchgate.netnih.gov In many bacteria, the FadR protein acts as a dual-function regulator, repressing genes for fatty acid degradation (β-oxidation) and activating genes for unsaturated fatty acid biosynthesis. researchgate.netnih.gov Long-chain acyl-CoAs, such as lauroyl-CoA, can bind to FadR, causing a conformational change that prevents it from binding to DNA. This binding event derepresses the fatty acid degradation genes, allowing the bacterium to utilize fatty acids as an energy source. researchgate.net For instance, crystallographic studies of the FadR protein from Bacillus subtilis (FadRBs) have shown it contains a bound lauroyl-CoA molecule, which is incorporated during the protein's synthesis in E. coli. researchgate.net

The link between fatty acid synthesis and virulence is multifaceted. The integrity of the bacterial cell membrane, which is constructed from fatty acids, is essential for survival and pathogenesis. Furthermore, some bacteria utilize fatty acids to produce specific virulence factors. nih.gov For example, staphylococcal lipases, which are considered virulence factors, promote biofilm formation and host cell invasion. mdpi.com The regulation of genes involved in fatty acid metabolism by molecules like lauroyl-CoA can, therefore, indirectly impact the expression of virulence traits that are dependent on lipid components. nih.govmdpi.com

Bacterial Component Function Related to Lauroyl-CoA Metabolism Organism Example
FadR Transcriptional regulator of fatty acid metabolism; its DNA-binding activity is inhibited by long-chain acyl-CoAs like lauroyl-CoA. researchgate.netnih.govEscherichia coli, Bacillus subtilis researchgate.netnih.gov
Acetyl-CoA Carboxylase (ACC) Catalyzes the first committed step in fatty acid synthesis, producing malonyl-CoA. oup.comnih.govGeneral in bacteria oup.comnih.gov
β-ketoacyl-ACP synthase III (FabH) Catalyzes the initial condensation step in the FASII pathway. nih.govresearchgate.netEscherichia coli nih.gov
Acyl-CoA Synthetase (FadD) Activates exogenous fatty acids to their corresponding acyl-CoA thioesters (e.g., lauroyl-CoA) for entry into metabolic pathways. nih.govEscherichia coli nih.gov

Metabolic Functions in Yeast and Other Microorganisms

In yeast, particularly Saccharomyces cerevisiae, and other microorganisms, lauroyl-CoA is a key activated intermediate that directs lauric acid (a C12 saturated fatty acid) toward various metabolic fates. researchgate.netnih.gov Unlike in bacteria, where fatty acid synthesis is a dissociated system, yeast utilizes a large, multifunctional fatty acid synthase complex. However, yeast can also take up exogenous fatty acids from the environment. oup.com For these external fatty acids to be metabolized, they must first be activated into their acyl-CoA derivatives, a process catalyzed by acyl-CoA synthetases (ACSs). researchgate.netnih.gov

Saccharomyces cerevisiae possesses several ACS enzymes with varying substrate specificities and subcellular localizations. nih.govfrontiersin.org The long-chain ACS enzymes, such as Faa1p and Faa4p, are responsible for activating fatty acids with chain lengths from 12 to 18 carbons, including lauric acid to form lauroyl-CoA. nih.gov This activation step is crucial and is tightly linked to the transport of fatty acids across the plasma membrane. researchgate.netfrontiersin.org

Once formed, lauroyl-CoA is positioned at a metabolic crossroads. researchgate.netresearchgate.net Its primary fates include:

Energy Production via β-Oxidation : A major pathway for lauroyl-CoA is its transport into peroxisomes, where it undergoes β-oxidation. oup.comfrontiersin.org This catabolic process sequentially shortens the fatty acyl chain by two carbons in each cycle, producing acetyl-CoA. oup.comresearchgate.net The acetyl-CoA generated can then be transported to the mitochondria to enter the TCA cycle for the production of ATP, providing energy for the cell. researchgate.net The transport of long-chain acyl-CoA into the peroxisome is facilitated by specific transporters like the Pxa1p/Pxa2p complex. frontiersin.org

Synthesis of Complex Lipids : Lauroyl-CoA can serve as a substrate for the synthesis of more complex lipids, such as phospholipids and sphingolipids, which are essential components of cellular membranes. oup.com It can also be incorporated into storage lipids like triacylglycerols and steryl esters, which are sequestered within lipid droplets. oup.com This serves as a mechanism to store energy and prevent potential lipotoxicity from an excess of free fatty acids. oup.com

Protein Acylation : Acyl-CoAs are donors for the acylation of proteins, a post-translational modification that can affect protein localization and function. researchgate.net

The regulation of lauroyl-CoA levels is critical for maintaining cellular homeostasis. The ACS enzymes are key regulatory points, and their activity helps control the balance between fatty acid uptake, storage, and degradation. researchgate.netnih.gov

Yeast Component Function Related to Lauroyl-CoA Metabolism Subcellular Location
Acyl-CoA Synthetases (e.g., Faa1p, Faa4p) Catalyze the activation of lauric acid to lauroyl-CoA, linking uptake to metabolism. nih.govPlasma membrane, Endoplasmic reticulum, Lipid droplets frontiersin.org
Pxa1p/Pxa2p ABC transporter complex that mediates the transport of long-chain acyl-CoAs into the peroxisome for β-oxidation. frontiersin.orgPeroxisomal membrane frontiersin.org
β-Oxidation Enzymes (e.g., Fox3p/Pot1p) Catalyze the breakdown of lauroyl-CoA into acetyl-CoA for energy production. oup.comPeroxisome oup.com
Glycerol-3-phosphate acyltransferases Incorporate the lauroyl group from lauroyl-CoA into phospholipids for membrane synthesis.Endoplasmic reticulum

Emerging Research Directions for Lauroyl Coenzyme a

Untargeted Metabolomics and Lipidomics Approaches for Comprehensive Analysis

Untargeted metabolomics and lipidomics are powerful, hypothesis-generating strategies that aim to comprehensively measure all detectable small molecules in a biological sample. nih.govbiorxiv.org Unlike targeted approaches that focus on a predefined list of metabolites, these global analyses provide a snapshot of the metabolic state, enabling the discovery of novel biomarkers and unexpected metabolic interactions involving lauroyl-CoA. nih.govbioassaysys.com

The analysis of acyl-CoAs, including lauroyl-CoA, presents significant analytical challenges due to their low abundance and inherent instability in aqueous solutions. acs.org However, recent advancements in liquid chromatography-mass spectrometry (LC-MS), particularly high-resolution mass spectrometry (HRMS), have established robust methods for profiling these molecules. nih.govmdpi.com Optimized extraction protocols, often utilizing 80% methanol (B129727), are crucial for preserving acyl-CoA integrity and achieving sensitive detection from minimal amounts of tissue or cells. nih.govnih.gov

By applying these untargeted workflows, researchers can identify hundreds to thousands of metabolic features that are altered in response to physiological or pathological stimuli, such as a high-fat diet. nih.gov This broad-scope analysis has revealed extensive remodeling of acyl-CoA pools and uncovered strong correlations between acyl-CoA and acylcarnitine metabolism, providing a more integrated view of cellular fatty acid trafficking and oxidation. nih.govnih.govscbt.com Such comprehensive datasets are invaluable for understanding how perturbations in lauroyl-CoA levels ripple through interconnected metabolic networks, impacting pathways from energy metabolism to the synthesis of complex lipids. nih.gov This approach is increasingly used to identify metabolic signatures for diseases like Medium-chain acyl-CoA dehydrogenase deficiency (MCADD), where acyl-CoA metabolism is directly impaired. researchgate.net

A summary of key analytical techniques used in these approaches is provided below.

Technique Principle Application for Lauroyl-CoA Analysis Key Advantages
LC-MS/MS Separates molecules by liquid chromatography and identifies them by mass-to-charge ratio and fragmentation patterns.Quantitative and qualitative analysis of lauroyl-CoA and related acyl-CoAs in complex biological samples. acs.orgHigh sensitivity and specificity; suitable for both targeted and untargeted analysis. nih.gov
High-Resolution MS (HRMS) Provides highly accurate mass measurements, enabling the determination of elemental composition.Confident identification of unknown metabolic features, including novel lauroyl-CoA derivatives. mdpi.comHigh mass accuracy reduces ambiguity in metabolite identification.
Untargeted Metabolomics Global, unbiased measurement of the entire metabolome to capture a comprehensive metabolic snapshot.Discovery of novel pathways involving lauroyl-CoA and identification of biomarkers in response to stimuli. nih.govnih.govHypothesis-generating; reveals unexpected metabolic alterations. bioassaysys.com
Lipidomics A subset of metabolomics focused on the global analysis of lipids.Characterizes the incorporation of the lauroyl group from lauroyl-CoA into various complex lipid species. ebi.ac.ukProvides a detailed profile of the lipid landscape and its connection to acyl-CoA metabolism.

Advanced Structural and Biophysical Studies of Lauroyl Coenzyme A-Interacting Proteins

Understanding the function of lauroyl-CoA requires detailed knowledge of its interactions with proteins, including enzymes for which it is a substrate and binding proteins that are involved in its transport and regulation. Advanced structural and biophysical techniques are providing unprecedented, atom-level insights into these interactions, revealing the molecular basis for binding specificity and catalytic mechanisms. nih.govacs.org

Structural Biology Techniques:

X-ray Crystallography: This technique remains a primary tool for determining the high-resolution three-dimensional structures of proteins in complex with lauroyl-CoA. ucsd.eduacs.org Crystal structures can reveal the precise orientation of the lauroyl-CoA molecule within the active site or binding pocket, identifying the key amino acid residues that mediate the interaction through hydrogen bonds, and hydrophobic and electrostatic forces. researchgate.net This information is fundamental for understanding enzyme catalysis and for the rational design of specific inhibitors.

Nuclear Magnetic Resonance (NMR) Spectroscopy: As a solution-based technique, NMR provides a unique view of protein structure and dynamics in a state that more closely resembles the physiological environment. researchgate.netmdpi.com NMR is particularly powerful for mapping binding interfaces using methods like Chemical Shift Perturbation (CSP), where changes in the chemical shifts of protein backbone amides upon ligand binding pinpoint the interaction site. nih.gov Furthermore, NMR can characterize the conformational changes and dynamics that occur when a protein binds to lauroyl-CoA, which are often essential for its function. mdpi.com

Cryo-Electron Microscopy (Cryo-EM): This rapidly advancing technique has revolutionized structural biology, especially for large, flexible, or multi-protein complexes that are difficult to crystallize. nih.govmdpi.comacs.org Cryo-EM allows for the visualization of lauroyl-CoA-interacting protein machinery in a near-native state, providing crucial context for how these proteins function within larger cellular assemblies. bioassaysys.com

Biophysical Interaction Analysis:

Beyond static structures, biophysical methods are essential for quantifying the energetics and kinetics of these interactions.

Isothermal Titration Calorimetry (ITC): Considered the gold standard for interaction analysis, ITC directly measures the heat released or absorbed as lauroyl-CoA binds to a protein. nih.gov This provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). thermofisher.com

Surface Plasmon Resonance (SPR): SPR is a label-free, real-time technique that measures the binding of an analyte (e.g., lauroyl-CoA) to a ligand (e.g., a protein) immobilized on a sensor surface. nih.govthermofisher.com It provides valuable kinetic data, including the association (kon) and dissociation (koff) rate constants, in addition to the binding affinity. scbt.com

These complementary techniques provide a multi-faceted view of how proteins recognize, bind, and process lauroyl-CoA, which is crucial for a complete mechanistic understanding.

Technique Type of Information Provided Relevance to Lauroyl-CoA Research
X-ray Crystallography High-resolution 3D atomic structure of protein-ligand complexes.Reveals the precise binding mode of lauroyl-CoA in an enzyme's active site. nih.gov
NMR Spectroscopy 3D structure and dynamics in solution; mapping of binding sites.Characterizes conformational changes and protein mobility upon lauroyl-CoA binding. nih.gov
Cryo-Electron Microscopy 3D structure of large, dynamic, or non-crystalline complexes.Visualizes large enzymatic machinery that utilizes lauroyl-CoA as a substrate. acs.org
Isothermal Titration Calorimetry (ITC) Thermodynamics of binding (Affinity Kd, Enthalpy ΔH, Entropy ΔS).Quantifies the driving forces behind the lauroyl-CoA-protein interaction. nih.gov
Surface Plasmon Resonance (SPR) Kinetics of binding (Association kon, Dissociation koff) and affinity.Measures the rates at which lauroyl-CoA binds to and releases from a protein partner. scbt.com

Systems Biology Approaches to Model Lauroyl Coenzyme A Metabolism

The metabolism of lauroyl-CoA is not an isolated process but is deeply embedded within a complex and highly regulated network of biochemical reactions. ebi.ac.uk Systems biology utilizes computational modeling to integrate diverse biological data and simulate the behavior of these complex networks, offering a holistic perspective that is unattainable through purely experimental means. nih.gov These models serve as powerful tools to predict metabolic fluxes, identify key regulatory nodes, and understand how perturbations propagate through the system. acs.org

Constraint-Based Modeling:

At the core of many systems biology studies are Genome-Scale Metabolic Models (GEMs), which are comprehensive reconstructions of all known metabolic reactions in an organism. mdpi.com The most common analytical technique applied to GEMs is Flux Balance Analysis (FBA) . nih.gov FBA is a mathematical approach that calculates the flow of metabolites (fluxes) through the network at a steady state, based on the principle of mass conservation and a specified biological objective, such as maximizing growth. mdpi.comcreative-proteomics.com Using FBA, researchers can simulate how the production and consumption of lauroyl-CoA are balanced across different pathways (e.g., β-oxidation vs. lipid synthesis) under various conditions, or predict the metabolic consequences of deleting a gene involved in its metabolism. nih.govmdpi.com

Kinetic Modeling:

While FBA provides a steady-state view, kinetic modeling aims to capture the dynamic behavior of the metabolic network over time. nih.govresearchgate.net This approach uses systems of ordinary differential equations (ODEs) that describe the rate of each enzymatic reaction, incorporating enzyme kinetic parameters. thermofisher.comiiarjournals.org Although more data-intensive, kinetic models can simulate time-dependent changes in the concentration of lauroyl-CoA in response to specific stimuli, offering deeper insights into the network's regulatory mechanisms and transient behaviors. researchgate.net

A significant challenge in developing predictive models is their reliance on accurate, context-specific data. nih.govnih.gov The integration of high-throughput 'omics' data—such as transcriptomics (gene expression), proteomics (protein abundance), and metabolomics (metabolite concentrations)—is crucial for constraining the models and refining their predictions. ucsd.edu For example, gene expression data can be used to estimate the maximum possible flux through a given reaction, while metabolomics data on lauroyl-CoA levels can directly validate the model's output. bioassaysys.comacs.org By integrating these data layers, researchers can build more accurate and condition-specific models to unravel the complex regulation of lauroyl-CoA metabolism in health and disease. acs.org

Modeling Approach Core Principle Application to Lauroyl-CoA Metabolism Strengths Limitations
Flux Balance Analysis (FBA) Calculates steady-state reaction fluxes in a genome-scale network by optimizing an objective function. nih.govPredicts the distribution of lauroyl-CoA flux between competing pathways (e.g., oxidation vs. synthesis). nih.govDoes not require kinetic parameters; suitable for large-scale networks. nih.govProvides a steady-state snapshot; does not capture metabolite concentrations or dynamics. mdpi.com
Kinetic Modeling Uses ordinary differential equations (ODEs) based on enzyme kinetics to describe dynamic changes in metabolite concentrations. researchgate.netSimulates how lauroyl-CoA levels change over time in response to metabolic perturbations.Captures system dynamics and regulatory feedback loops. thermofisher.comRequires extensive knowledge of enzyme kinetic parameters, which are often unavailable. iiarjournals.org
Omics Data Integration Incorporates transcriptomic, proteomic, and metabolomic data to constrain model parameters and solution space. ucsd.eduCreates context-specific models that more accurately reflect the metabolic state of a cell or tissue. nih.govIncreases predictive accuracy and biological relevance. nih.govData can be noisy and integration methods are still evolving.

Development of Research Tools and Probes Targeting Lauroyl Coenzyme A Metabolism

To dissect the specific roles of lauroyl-CoA within the complex cellular environment, researchers are increasingly developing sophisticated chemical tools and probes. These reagents are designed to track the metabolic fate of lauroyl-CoA, measure the activity of enzymes that process it, and specifically perturb its metabolic network, providing insights that are often difficult to obtain through genetic methods alone.

Metabolic Labeling with Clickable Analogs:

A powerful strategy for tracking lauroyl-CoA involves metabolic labeling with fatty acid analogs containing a bioorthogonal "clickable" functional group, such as an azide (B81097) or an alkyne. nih.govresearchgate.net For instance, cells can be supplemented with a lauric acid analog. This analog is then endogenously activated by acyl-CoA synthetases to form a clickable lauroyl-CoA probe. researchgate.net This tagged lauroyl-CoA enters the metabolic pool and is incorporated into downstream products like acylated proteins and complex lipids. Using click chemistry, a reporter molecule (e.g., a fluorophore for imaging or biotin (B1667282) for affinity purification) can be covalently attached to the incorporated probe. acs.org This approach enables the visualization of lauroyl-CoA utilization with subcellular resolution and allows for the enrichment and subsequent identification of lauroylated proteins and lipids via mass spectrometry. nih.gov

Activity-Based Probes (ABPs):

Activity-based probes are designed to report on the functional state of entire enzyme families. nih.gov ABPs typically feature a reactive group that forms a covalent bond with an active site residue of the target enzyme, a recognition element that directs the probe to the desired enzyme class, and a reporter tag. While probes specific for lauroyl-CoA-synthesizing enzymes are an active area of research, ABPs targeting downstream enzymes, such as acyl protein thioesterases that remove acyl chains from proteins, are crucial for studying the dynamics of protein lauroylation, a key metabolic fate of lauroyl-CoA. nih.gov

Small Molecule Inhibitors:

Pharmacological inhibitors are indispensable tools for acutely perturbing metabolic pathways. Specific inhibitors targeting enzymes involved in lauroyl-CoA metabolism can help elucidate their physiological roles.

Acyl-CoA Synthetase (ACSL) Inhibitors: Compounds such as Triacsin C potently inhibit long-chain acyl-CoA synthetases. scbt.comnih.gov By blocking the initial conversion of lauric acid to lauroyl-CoA, these inhibitors allow researchers to investigate the downstream consequences of depleting the lauroyl-CoA pool.

Other Metabolic Inhibitors: Inhibitors of enzymes further downstream, such as those involved in fatty acid β-oxidation (e.g., etomoxir) or fatty acid synthesis (e.g., cerulenin), can also be used to modulate the levels and fluxes of lauroyl-CoA and related metabolites. mdpi.comnih.gov

Genetically Encoded Biosensors:

A frontier in metabolic research is the development of genetically encoded biosensors that enable the real-time monitoring of metabolite concentrations in living cells. biorxiv.org Recently, fluorescent biosensors for long-chain acyl-CoAs have been engineered, such as the "LACSer" sensor, which is based on the bacterial transcription factor FadR. nih.govucsd.edu This protein naturally binds long-chain acyl-CoAs, and when fused to fluorescent proteins, this binding event leads to a conformational change that alters its fluorescence properties. nih.gov By targeting these sensors to specific subcellular compartments like the cytosol or mitochondria, researchers can visualize the spatiotemporal dynamics of lauroyl-CoA pools with high resolution, revealing how these pools are regulated in response to various stimuli. nih.gov

Tool/Probe Type Mechanism of Action Application in Studying Lauroyl-CoA Example(s)
Clickable Analogs Metabolic incorporation of a lauric acid analog with a bioorthogonal handle (e.g., azide). researchgate.netTracking the incorporation of the lauroyl group into proteins and lipids; identifying new targets of lauroylation. nih.govω-azido lauric acid
Activity-Based Probes (ABPs) Covalent modification of the active site of target enzymes, providing a readout of enzymatic activity. nih.govProfiling the activity of enzyme classes that process lauroyl-CoA or its downstream products (e.g., thioesterases).JCP174-BT (targets acyl protein thioesterases)
Small Molecule Inhibitors Reversible or irreversible binding to enzymes to block their catalytic activity.Acutely perturbing lauroyl-CoA synthesis or consumption to study its functional roles. nih.govTriacsin C (ACSL inhibitor) scbt.comnih.gov
Genetically Encoded Biosensors A protein that changes its fluorescence upon binding to acyl-CoAs, allowing for real-time imaging. biorxiv.orgVisualizing dynamic changes in lauroyl-CoA concentrations within specific subcellular compartments of living cells. nih.govLACSer sensor ucsd.edu

Q & A

Q. What experimental methods are recommended for synthesizing and purifying Lauroyl CoA in laboratory settings?

this compound synthesis typically involves enzymatic catalysis using acyl-CoA synthetases, where lauric acid is activated with coenzyme A (CoA) in the presence of ATP and Mg²⁺. Purification often employs solvent extraction (e.g., ethyl acetate) followed by reversed-phase HPLC to isolate this compound from unreacted substrates . Validation of purity requires mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm molecular weight and structural integrity .

Q. How can researchers validate the specificity of this compound in enzyme activity assays?

Use competitive inhibitors (e.g., palmitoyl CoA) to test cross-reactivity in enzymatic assays. Couple assays with spectrophotometric detection (e.g., NADH oxidation at 340 nm for dehydrogenases) and include negative controls without the enzyme or substrate. Statistical validation (e.g., ANOVA) should confirm significant differences between test and control groups .

Q. What analytical techniques are optimal for quantifying this compound in complex biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., ¹³C-Lauroyl CoA) ensures precision. Sample preparation should include solid-phase extraction to remove phospholipids and proteins. Calibration curves must cover physiologically relevant concentrations (e.g., 0.1–100 µM), with recovery rates ≥85% .

Advanced Research Questions

Q. How do conflicting reports on this compound’s role in β-oxidation pathways inform experimental design?

Discrepancies in substrate preference (e.g., mitochondrial vs. peroxisomal β-oxidation) necessitate tissue-specific models. For example, use CRISPR-edited cell lines lacking CPT1A (carnitine palmitoyltransferase 1A) to isolate peroxisomal contributions. Pair with metabolic flux analysis (¹³C-lauric acid tracing) to quantify pathway dominance .

Q. What strategies resolve contradictions in this compound’s inhibition kinetics across studies?

Systematically evaluate assay conditions: pH, ionic strength, and CoA/ATP concentrations. Use surface plasmon resonance (SPR) to measure binding affinities independently of enzymatic activity. Meta-analyses of published Km and Ki values can identify outliers tied to methodological variability .

Q. How can researchers design experiments to distinguish this compound’s signaling roles from metabolic functions?

Employ genetic knockdowns (siRNA) of acyl-CoA-binding proteins (ACBPs) to disrupt signaling while preserving metabolic pools. Combine with transcriptomic profiling (RNA-seq) to identify downstream pathways. In vivo models (e.g., liver-specific ACBP knockout mice) further isolate signaling effects .

Q. What methodologies address discrepancies between in vitro and in vivo data on this compound’s cytotoxicity?

Use organoid models to bridge the gap between cell lines and animal studies. For in vivo work, employ stable isotope-resolved metabolomics (SIRM) to track this compound incorporation into lipid droplets or membranes. Dose-response studies should account for tissue-specific clearance rates .

Methodological Resources

  • Fatty Acid Composition Analysis : Follow pharmacopeial guidelines for GC-MS protocols, including derivatization with BF₃-methanol and reference standards for lauric acid .
  • Data Integrity : Adhere to ALCOA principles (Attributable, Legible, Contemporaneous, Original, Accurate) for experimental documentation .
  • Literature Review : Use PRISMA frameworks to systematically evaluate studies on this compound’s roles in lipid metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.